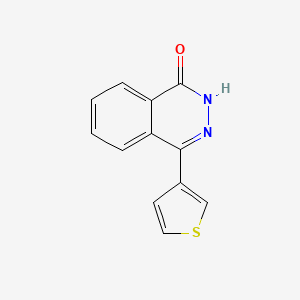

4-(3-Thienyl)-1-phthalazinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8N2OS |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

4-thiophen-3-yl-2H-phthalazin-1-one |

InChI |

InChI=1S/C12H8N2OS/c15-12-10-4-2-1-3-9(10)11(13-14-12)8-5-6-16-7-8/h1-7H,(H,14,15) |

InChI Key |

VRHQWWMKNLFCGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CSC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Structure and Synthesis

4-(3-Thienyl)-1-phthalazinone belongs to a class of compounds known as phthalazinones, which are characterized by a phthalazine ring system substituted with a thiophene moiety. The synthesis of this compound typically involves the cyclization of thienyl-substituted benzoates with hydrazine derivatives, yielding high yields of the desired phthalazinone structure .

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic areas:

- Anticancer Activity : Phthalazine derivatives, including those with thienyl substitutions, have shown promising results in inhibiting cancer cell proliferation. Research indicates that these compounds exhibit antitumor activity against several cancer types, including breast and lung cancers .

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. This activity is attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit key metabolic pathways .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

- Enzyme Inhibition : Compounds containing the phthalazine scaffold have been shown to inhibit important enzymes such as poly(ADP-ribose) polymerase (PARP) and phosphodiesterase (PDE), which are targets in cancer therapy and other diseases .

Anticancer Research

In a systematic review, various phthalazine derivatives were evaluated for their anticancer properties. Notably, compounds demonstrating high potency against cancer cell lines were identified, suggesting that this compound could be developed into an effective anticancer agent .

Antimicrobial Activity

A study published in the Bioorganic & Medicinal Chemistry journal highlighted the synthesis of thienyl-substituted phthalazines and their evaluation against microbial strains. The results indicated that these compounds possess significant antimicrobial activity, warranting further exploration for potential therapeutic uses .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that this compound effectively inhibits PARP activity, which is crucial for DNA repair mechanisms in cancer cells. This property positions it as a valuable candidate for combination therapies in oncology .

Chemical Reactions Analysis

Functionalization Reactions

2.1. Nucleophilic Substitution

Halo derivatives (4a , 4b ) react with nucleophiles to form substituted phthalazines:

2.2. Cyanoacetylation

Reaction with ethyl cyanoacetate in the presence of sodium ethoxide yields 2-cyanoacetyl-4-(3,4-dimethylphenyl)-1(2H)-phthalazinone , demonstrating nucleophilic reactivity .

Cross-Coupling Reactions

3.1. Suzuki and Sonogashira Couplings

Triflate derivatives (e.g., 5 ) undergo metal-catalyzed cross-coupling:

-

Suzuki coupling : Arylboronic acids react to form 4-aryl/heteroaryl phthalazinones .

-

Sonogashira coupling : Alkynes react to form 4-alkynyl phthalazinones .

These methods enable diversification of substituents for SAR studies .

Structural Analysis and Stability

4.1. Tautomerism

Phthalazinone exists in lactam-lactim equilibrium , influencing reactivity. Polar solvents stabilize the lactim form, favoring nucleophilic substitution .

4.2. Functional Group Tolerance

Substituents like halides (F, Br, Cl) and electron-withdrawing groups (CF₃) survive reaction conditions, enabling functional-group compatibility .

Key Research Findings

-

Synthesis Efficiency : Halo derivatives enable efficient functionalization via nucleophilic substitution or cross-coupling .

-

Structural Flexibility : The phthalazinone core supports diverse substituents, enabling combinatorial synthesis .

-

Biological Relevance : Thiophene substitution improves pharmacological profiles compared to phenyl analogs .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Positional Isomerism: 3-Thienyl vs. 2-Thienyl Substitution

The position of the thienyl group significantly impacts properties:

- Synthetic Reactivity: 2-Thienyl-substituted phthalazinones undergo Friedel-Crafts acylation to form amino derivatives , whereas 3-thienyl analogs may exhibit distinct regioselectivity due to electronic differences.

- Enantioselectivity in Catalysis : Phosphonate-directed hydroboration of 3-thienyl derivatives (e.g., compound 5o ) yields lower enantioselectivity (88:12 er) compared to 2-thienyl analogs (97:3 er), likely due to steric and electronic disparities .

- Biological Activity: Di(3-thienyl)methanol (a non-phthalazinone) demonstrates potent cytotoxicity against T98G brain cancer cells (IC₅₀ <20 µg/mL) with minimal effects on normal HEK cells, suggesting the 3-thienyl moiety enhances selective bioactivity .

Table 1: Impact of Thienyl Position on Key Properties

Preparation Methods

Friedel-Crafts Acylation of Thiophene Derivatives

The synthesis begins with the Friedel-Crafts acylation of thiophene to introduce the thienyl moiety onto a phthalic acid derivative. For 4-(3-thienyl)-1-phthalazinone, this step typically employs 3-thienylmagnesium bromide or 3-thienyllithium to ensure regioselective substitution at the 3-position of the thiophene ring.

Reaction Conditions :

-

Substrate : Phthalic anhydride or monochloride esters (e.g., methyl phthaloyl chloride).

-

Catalyst : Lewis acids such as AlCl₃ or FeCl₃.

-

Solvent : Dichloromethane or nitrobenzene under inert atmosphere.

The acylated intermediate, 2-(3-thienyl)benzoic acid methyl ester , is isolated via column chromatography and characterized by IR spectroscopy (C=O stretch at 1724 cm⁻¹).

Cyclization with Hydrazine Hydrate

The acylated intermediate undergoes cyclization with hydrazine hydrate to form the phthalazinone core.

Procedure :

-

Reagents : Hydrazine hydrate (1.5 equivalents) in ethanol.

-

Conditions : Reflux at 78°C for 16 hours.

-

Workup : Cooling to −4°C precipitates the product, which is filtered and washed with ethanol.

Yield : 85–91% for 4-(2-thienyl)-1-phthalazinone. Adapting this to the 3-thienyl variant may require extended reaction times or elevated temperatures due to steric hindrance.

Alternative Synthetic Routes

Condensation of Pre-Functionalized Intermediates

Buu-Hoï et al. demonstrated that 2-(2-thienyl)-2-oxo-benzoic acid condenses with hydrazine hydrate to form 4-(2-thienyl)-1-phthalazinone. For the 3-thienyl analog, 2-(3-thienyl)-2-oxo-benzoic acid would serve as the precursor.

Synthesis of 2-(3-Thienyl)-2-oxo-benzoic Acid :

-

Step 1 : Friedel-Crafts acylation of 3-thiopheneacetic acid with phthalic anhydride.

-

Step 2 : Hydrolysis of the ester group to yield the carboxylic acid.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedel-Crafts + Cyclization | High yield, scalability | Requires harsh Lewis acids | 75–91% |

| Suzuki-Miyaura Coupling | Regioselective, mild conditions | Complex ligand systems, costly catalysts | 60–75%* |

| Condensation | Avoids multi-step synthesis | Limited substrate availability | 50–65%* |

*Estimated based on analogous reactions.

Optimization Strategies

Solvent and Temperature Effects

Q & A

Q. What are the recommended synthetic routes for 4-(3-Thienyl)-1-phthalazinone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling thiophene derivatives with phthalazinone precursors. For example:

- Step 1: Start with 2-bromothiophene or 3-thienyl ethanohydrazide (as intermediates) .

- Step 2: Use cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the thienyl group to the phthalazinone core.

- Optimization Tips:

- Monitor reaction temperature (e.g., 60–80°C) to avoid decomposition of the thiophene ring.

- Employ catalysts like Pd(PPh₃)₄ for efficient coupling .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC-MS: Detect trace impurities and confirm molecular weight (e.g., mobile phase: 0.05% formic acid in water/acetonitrile; retention time ~2.8 minutes) .

- NMR Spectroscopy: Assign peaks for thienyl protons (δ 6.5–7.5 ppm) and phthalazinone carbonyl (δ 160–170 ppm) .

- Melting Point Analysis: Compare observed mp (e.g., 282–283°C for related compounds) with literature values .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

- Storage Conditions: Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiophene ring .

- Stability Tests: Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for sulfoxide/sulfone byproducts .

Advanced Research Questions

Q. How can enzyme inhibition assays be designed to study the interaction of this compound with aldehyde oxidase?

Methodological Answer:

- Assay Protocol:

- Prepare liver cytosol fractions (e.g., guinea pig or rhesus monkey) in 25 mM phosphate buffer (pH 7.4) .

- Incubate with 0.075 mg/ml cytosol and 10–100 nM inhibitor (e.g., raloxifene) for 2.5 minutes at 37°C .

- Quench with 1 M formic acid and analyze 1-phthalazinone formation via HPLC-MS/MS (retention time: 2.8 min) .

- Kinetic Analysis: Calculate using nonlinear regression (e.g., GraphPad Prism) to determine competitive/noncompetitive inhibition .

Q. What structural modifications enhance the antifungal or anticancer activity of this compound derivatives?

Methodological Answer:

- SAR Insights:

- Antifungal Activity: Remove the methyl group at position 4 of the phthalazinone core to improve selectivity (e.g., MIC reduction by 50% in Candida spp.) .

- Anticancer Activity: Introduce bulky substituents (e.g., 4-chlorobenzylthio) at position 2 to enhance EGFR inhibition (IC₅₀ < 1 μM in MCF-7 cells) .

- Synthetic Strategy: Use click chemistry to append triazole or quinazoline moieties for improved bioavailability .

Q. How do computational models predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Docking Workflow:

Data Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.